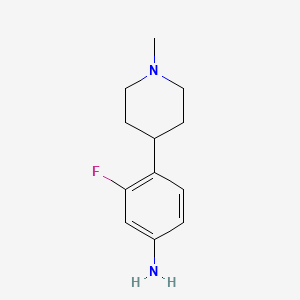

3-Fluoro-4-(1-methylpiperidin-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a chemical compound with the molecular formula C12H17FN2. It has a molecular weight of 208.28 and its IUPAC name is the same as the common name . The compound appears as a yellow powder .

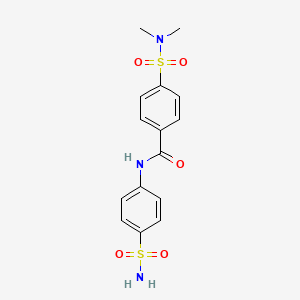

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” can be represented by the SMILES notation: CN1CCC(C2=CC=C(N)C=C2F)CC1 . This indicates that the compound contains a methylpiperidinyl group attached to the 4-position of an aniline ring, with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis

“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a yellow powder . It has a molecular weight of 208.28 and its molecular formula is C12H17FN2 . The compound should be stored at 0-8 °C .Scientific Research Applications

Antimicrobial Activity

Research into the synthesis of molecules related to 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline has shown promising antimicrobial activities. For example, derivatives of similar fluoroaniline compounds have been synthesized and evaluated for their antimicrobial properties against Mycobacterium smegmatis, demonstrating high activity levels (Yolal et al., 2012).

Kinase Inhibition for Cancer Research

The compound has also been explored in the context of kinase inhibition, which is crucial for cancer research. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives to understand their effectiveness as c-Met kinase inhibitors. These studies help in analyzing molecular features that contribute to high inhibitory activity, which is significant for developing cancer therapies (Caballero et al., 2011).

Spectroscopic Analysis

Fluoroaniline derivatives, including those structurally related to 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline, have been studied for their spectroscopic properties. Detailed vibrational assignments of aniline derivatives, including their Raman and infrared spectra, offer insights into the influence of fluorine substitution on the molecular structure and charge distribution (Wojciechowski et al., 2011).

Polymer Science

The electrochemical behavior and polymerization of fluoro-substituted anilines have been investigated, revealing the potential for synthesizing polyfluoroanilines with conductive properties. Such studies are essential for developing new materials for electronic applications (Cihaner & Önal, 2002).

Environmental Biodegradation

The biodegradation of fluoroanilines by specific bacterial strains demonstrates the potential for environmental remediation of pollutants. Research on strains like Labrys portucalensis indicates that these bacteria can degrade fluoroaniline compounds, suggesting a method for mitigating environmental pollution by such substances (Amorim et al., 2013).

properties

IUPAC Name |

3-fluoro-4-(1-methylpiperidin-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLDBXGYGCCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C(C=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)

![2-{4-[(Phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2691656.png)

![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)

![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)

![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)

![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)